molecular formula C13H16N2S B13914345 1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine

1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine

Cat. No.: B13914345
M. Wt: 232.35 g/mol
InChI Key: RFAFHXNWDWXGND-UHFFFAOYSA-N
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Description

1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine is a chemical compound with the molecular formula C13H16N2S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine typically involves the reaction of 4-methylthiazole with a suitable phenyl derivative. One common method includes the use of a Grignard reagent, where 4-methylthiazole is reacted with phenylmagnesium bromide, followed by the addition of propan-1-amine under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine involves its interaction with specific molecular targets. The thiazole ring is known to participate in π-π stacking interactions with aromatic residues in proteins, which can modulate the activity of enzymes or receptors. Additionally, the amine group can form hydrogen bonds with biological molecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine is unique due to the combination of the thiazole ring and the phenylpropanamine structure. This unique combination imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propan-1-amine

InChI

InChI=1S/C13H16N2S/c1-3-12(14)10-4-6-11(7-5-10)13-9(2)15-8-16-13/h4-8,12H,3,14H2,1-2H3

InChI Key

RFAFHXNWDWXGND-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C2=C(N=CS2)C)N

Origin of Product

United States

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